![molecular formula C16H16ClNO3 B421217 ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate CAS No. 339285-62-0](/img/structure/B421217.png)
ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate is a synthetic compound with a complex molecular structure. This compound, part of the benzofuran family, is distinguished by its unique substituents, making it an intriguing subject for research in various scientific fields. Its molecular structure confers specific chemical and physical properties that are essential in different industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step reactions:
Step 1: Formation of the benzofuran ring through a cyclization reaction.
Step 2: Introduction of the chloro and methyl groups via halogenation and alkylation.
Step 3: Addition of the ethyl ester group through esterification.
Step 4: Functionalization with the (E)-(prop-2-en-1-ylimino)methyl group via a condensation reaction.
Industrial Production Methods
Industrially, this compound can be synthesized using automated reactors which ensure precise control over reaction conditions such as temperature, pressure, and pH. The process often involves high-purity reagents to achieve a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to introduce new functional groups or alter its oxidation state.
Reduction: Reduction reactions can lead to the removal of specific functional groups, resulting in a different set of chemical properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of existing groups with new ones.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide for nucleophilic substitution, aluminum chloride for electrophilic substitution.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alkanes, amines.
Substitution Products: Various substituted benzofurans.
Scientific Research Applications
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potentially used in the development of new pharmaceuticals due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The effects of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate are often related to its interaction with molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: Can influence metabolic pathways by modulating enzyme activity or receptor binding, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1-benzofuran-2-carboxylate
4-chloro-3-methyl-1-benzofuran
Ethyl 4-chloro-5-methyl-1-benzofuran-2-carboxylate
Uniqueness
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical properties, making it particularly valuable for targeted research and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUUDRPJBZAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
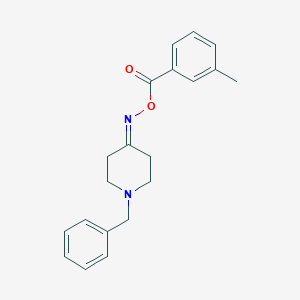
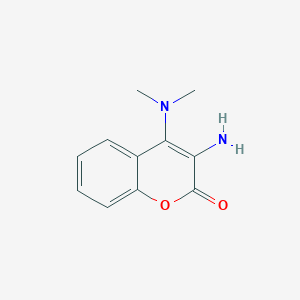
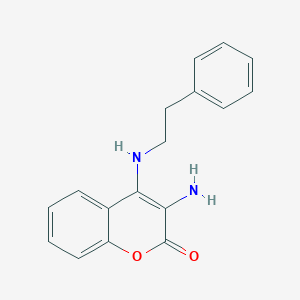
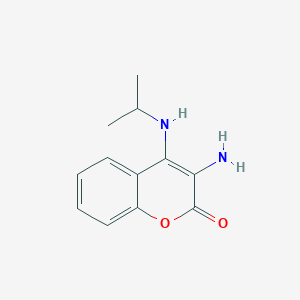
![[2-(2-phenylethyliminomethyl)-1H-indol-3-yl] 4-methylbenzenesulfonate](/img/structure/B421144.png)
![2,3-Dimethyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B421146.png)
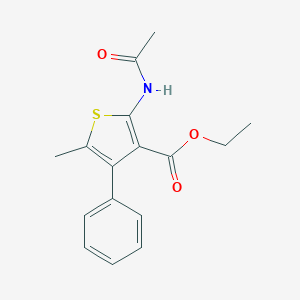
![ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B421150.png)
![7-bromo-8-ethoxy[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B421153.png)
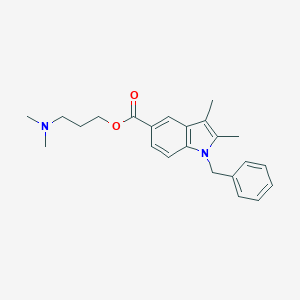
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B421156.png)
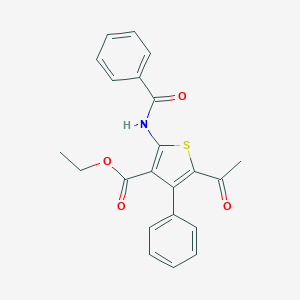
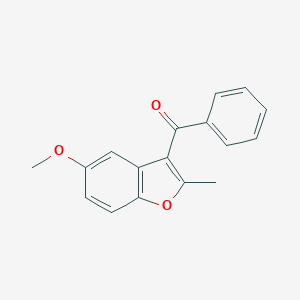
![N'-{4-[(5-methoxy-1-benzofuran-3-yl)carbonyl]phenyl}-N,N-dimethylethanimidamide](/img/structure/B421159.png)
